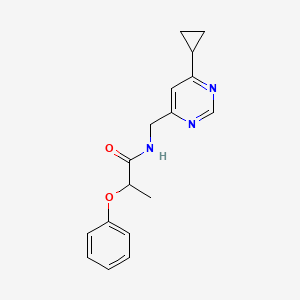
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyprodinil is a member of the class of aminopyrimidine that is N-phenylpyrimidin-2-amine carrying additional cyclopropyl and methyl substituents at positions 4 and 6 respectively . It is a broad-spectrum fungicide used to control a range of pathogens including Tapesia yallundae, Botrytis spp., Alternaria spp., and Rhynchospium secalis .
Molecular Structure Analysis
The molecular structure of Cyprodinil, a similar compound, has been studied. It has a molecular formula of C14H15N3 and a molecular weight of 225.29 g/mol .Chemical Reactions Analysis
Again, while specific information on “N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxypropanamide” is not available, studies have shown that Burkholderia sp. MAK1 cells can transform N-alkylpyridine to the final dihydroxy products .Physical and Chemical Properties Analysis
Cyprodinil has a low solubility, is unlikely to leach to groundwater, and is volatile . In soils, it is moderately persistent but may be persistent in water systems depending on local conditions .Applications De Recherche Scientifique
Antiviral Activity
Research has identified compounds with structures similar to N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxypropanamide that exhibit antiviral properties. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have been synthesized and found to inhibit the replication of herpes viruses, retroviruses including HIV-1 and HIV-2, with their activity being most pronounced against retroviruses (Holý et al., 2002).
Analgesic and Anti-inflammatory Agents
A study focused on the synthesis and biological evaluation of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines showed potent analgesic and anti-inflammatory potential, comparable or superior to standard drugs, with low ulcer indices for the potent compounds (Chhabria et al., 2007).
Antagonists of Muscarinic Receptors
Compounds similar to this compound have been prepared as antagonists of the M3 muscarinic receptor, suggesting potential applications in treating conditions associated with this receptor (Broadley et al., 2011).
Antimicrobial Activity
Pyridine-2(1H)-thione derivatives have been synthesized, exhibiting antimicrobial activities against a variety of pathogens. This highlights the potential of similar compounds for developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Fluorinated Pyrimidine Derivatives
The synthesis of fluorinated pyrimidine derivatives has been explored, with certain compounds showing high fungicidal activity. This suggests the potential of such compounds in agricultural applications (Popova et al., 1999).
Selective Kinase Inhibitors
Research into N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has identified it as a selective and efficacious inhibitor of the Met kinase superfamily, highlighting its potential in cancer therapy (Schroeder et al., 2009).
Mécanisme D'action
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response pathway, which is activated in response to genotoxic stress.
Mode of Action
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, the compound interferes with the DNA damage response pathway, potentially leading to cell cycle arrest and apoptosis.
Biochemical Pathways
The inhibition of ATR affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage. When ATR is inhibited, the pathway may fail to function properly, leading to accumulation of DNA damage and potentially cell death.
Result of Action
The molecular and cellular effects of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide’s action are largely dependent on its inhibition of ATR. This can lead to cell cycle arrest and apoptosis , particularly in cells with DNA damage .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(22-15-5-3-2-4-6-15)17(21)18-10-14-9-16(13-7-8-13)20-11-19-14/h2-6,9,11-13H,7-8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACKBXWEMOYDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=N1)C2CC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)
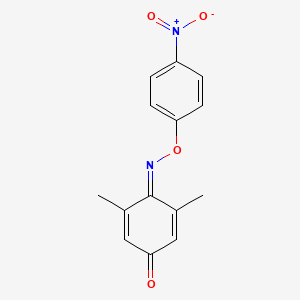
![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)
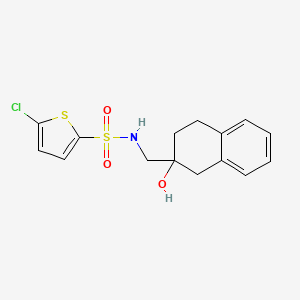
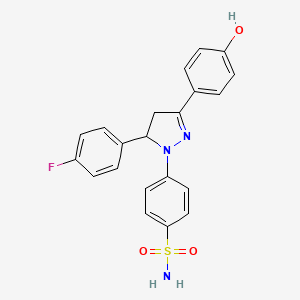
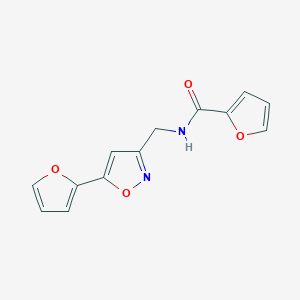
![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
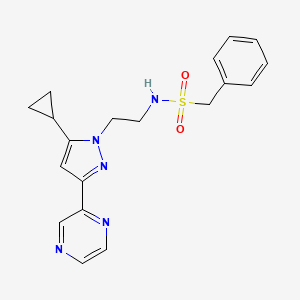
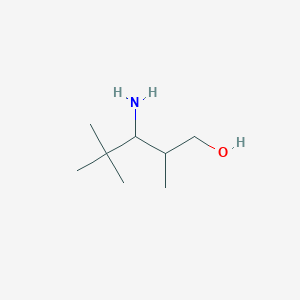
![N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2891260.png)
![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)
